molecular formula C18H13F2NO2 B2793314 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide CAS No. 2034296-74-5

2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide

Cat. No.: B2793314
CAS No.: 2034296-74-5
M. Wt: 313.304
InChI Key: YOUJQQIHHJLYNV-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide is an organic compound with the molecular formula C18H13F2NO2 and a molecular weight of 313.304 g/mol. This compound features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, and a benzyl group attached to a furan ring at the 4 position. The presence of fluorine atoms and the furan ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Preparation of 2,6-difluorobenzoic acid: This can be achieved through the fluorination of benzoic acid derivatives.

    Formation of benzylamine derivative: The benzylamine derivative can be synthesized by reacting benzyl chloride with ammonia or an amine.

    Coupling reaction: The final step involves coupling the 2,6-difluorobenzoic acid with the benzylamine derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.

    Coupling reactions: The benzamide can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation reactions: Products include furanones and other oxidized derivatives.

    Reduction reactions: Products include tetrahydrofuran derivatives.

    Coupling reactions: Products include biaryl compounds.

Scientific Research Applications

2,6-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: A precursor in the synthesis of 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide.

    2,6-Difluoroaniline: Another fluorinated aromatic compound with similar structural features.

    N-(4-(furan-3-yl)benzyl)benzamide: A non-fluorinated analog with different chemical properties.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and the furan ring, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the furan ring contributes to its reactivity and potential biological activities .

Biological Activity

2,6-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide is a synthetic compound belonging to the class of benzamides, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16F2N2O2, with a molecular weight of approximately 328.33 g/mol. The compound features a difluorobenzene ring, a benzamide group, and a furan moiety, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, modulating their activity. The difluoro substituents enhance binding affinity through hydrophobic interactions.
  • Receptor Binding : The compound may also interact with various receptors, influencing signaling pathways involved in cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific protein kinases involved in tumor growth .
  • Antimicrobial Properties : It has shown potential as an antimicrobial agent against various pathogens, indicating its utility in treating infections.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially useful in managing inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell growth; targets kinases
AntimicrobialEffective against bacterial and fungal pathogens
Anti-inflammatoryReduces inflammation markers in vitro

Case Study: Antitumor Mechanism

A study conducted on the antitumor effects of this compound demonstrated that the compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the inhibition of specific protein kinases involved in cell cycle regulation. The study utilized both in vitro assays and molecular docking simulations to confirm binding interactions with target enzymes .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant antibacterial activity at low micromolar concentrations. This suggests potential for development as a novel antimicrobial agent.

Properties

IUPAC Name

2,6-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO2/c19-15-2-1-3-16(20)17(15)18(22)21-10-12-4-6-13(7-5-12)14-8-9-23-11-14/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUJQQIHHJLYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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